Chemical structure and properties of X-alpha-Gal.
Chemical structure and properties of X-alpha-Gal.
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-alpha-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside) is a crucial chromogenic substrate for the enzyme α-galactosidase. Its primary application in molecular biology and genetics is the visual detection of α-galactosidase activity. Upon enzymatic cleavage of the α-glycosidic bond, X-alpha-Gal releases a galactose molecule and a 5-bromo-4-chloro-3-hydroxyindole intermediate. This intermediate subsequently undergoes spontaneous dimerization and oxidation to form an insoluble, intensely blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This distinct color change provides a straightforward and effective method for identifying cells expressing a functional α-galactosidase, most notably in yeast two-hybrid screening systems to detect gene activation.
Chemical Structure and Properties
X-alpha-Gal is a synthetically manufactured indolyl molecule linked to a galactose sugar moiety. Its structure is fundamental to its function as a reporter molecule.
Physicochemical Properties
A summary of the key physicochemical properties of X-alpha-Gal is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅BrClNO₆ | [1][2][3] |
| Molecular Weight | 408.63 g/mol | [1][3] |
| CAS Number | 107021-38-5 | |
| Appearance | White to off-white crystalline powder | |
| Optical Rotation | [α]20/D +140° to +150° (c=1 in DMF/water 1:1) | |
| Purity | ≥98% |
Solubility
The solubility of X-alpha-Gal is a critical factor when preparing stock and working solutions for various experimental protocols.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 1 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | |
| Ethanol | Slightly soluble | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL |
Storage and Stability
Proper storage is vital to maintain the integrity and functionality of X-alpha-Gal.
| Condition | Duration | Source |
| Powder at -20°C | 3 years | |
| In solvent at -80°C | 1 year | |
| In solvent at -20°C | 1 month |
Enzymatic Reaction and Mechanism of Action
The utility of X-alpha-Gal is centered around its specific hydrolysis by α-galactosidase. In many yeast two-hybrid systems, the MEL1 gene, which encodes α-galactosidase, is used as a reporter gene. The activation of a GAL4-responsive promoter, indicating a protein-protein interaction, leads to the expression and secretion of α-galactosidase. The enzyme then cleaves the colorless X-alpha-Gal in the growth medium, resulting in the formation of a visually identifiable blue product. This process allows for the direct screening of positive interactions on agar (B569324) plates.
Experimental Protocols
The following are detailed methodologies for the preparation and use of X-alpha-Gal in a typical yeast two-hybrid screening experiment.
Preparation of X-alpha-Gal Stock Solution
A concentrated stock solution is prepared for convenient addition to growth media or for spreading on plates.
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Dissolving the Substrate : Dissolve X-alpha-Gal powder in dimethylformamide (DMF) to a final concentration of 20 mg/mL.
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Storage : Store the stock solution in a light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil) at -20°C. The solution is stable for at least 6 months under these conditions.
Preparation of X-alpha-Gal Indicator Plates
There are two common methods for preparing indicator plates: incorporating X-alpha-Gal directly into the molten agar or spreading it on the surface of pre-poured plates.
Method 1: Incorporating into Agar
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Media Preparation : Prepare 1 liter of the appropriate dropout agar medium and autoclave.
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Cooling : Allow the medium to cool to approximately 55°C in a water bath.
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Adding X-alpha-Gal : Aseptically add 2 mL of the 20 mg/mL X-alpha-Gal stock solution to the molten agar (final concentration of 40 µg/mL).
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Pouring Plates : Mix thoroughly and pour the plates.
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Storage : Allow the plates to solidify at room temperature.
Method 2: Spreading on Plates
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Plate Preparation : Pour plates with the appropriate dropout agar medium and allow them to solidify.
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Spreading Solution : Prepare a working solution of X-alpha-Gal at 4 mg/mL in DMF.
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Application : Spread 100-200 µL of the 4 mg/mL X-alpha-Gal solution evenly onto the surface of a 10 cm agar plate.
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Drying : Allow the plates to dry completely in a laminar flow hood before use.
Yeast Two-Hybrid Screening Workflow
The following diagram illustrates a typical workflow for a yeast two-hybrid screen utilizing X-alpha-Gal for the detection of protein-protein interactions.
Conclusion
X-alpha-Gal is an indispensable tool for researchers utilizing yeast two-hybrid systems and other reporter gene assays based on α-galactosidase activity. Its reliability in producing a distinct blue color upon enzymatic cleavage provides a high-contrast visual signal for identifying positive interactions. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate its effective and accurate use in a laboratory setting, ultimately contributing to the successful identification and characterization of protein-protein interactions.
